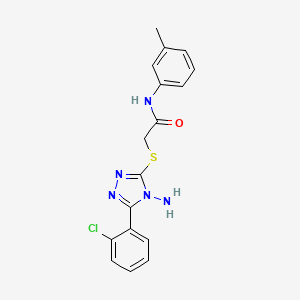

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a 2-chlorophenyl group at position 5 and an amino group at position 2. The thioether linkage connects the triazole to an acetamide moiety, which is further substituted with an m-tolyl (3-methylphenyl) group. Its structural complexity allows for diverse interactions with biological targets, making it a focal point in medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5OS/c1-11-5-4-6-12(9-11)20-15(24)10-25-17-22-21-16(23(17)19)13-7-2-3-8-14(13)18/h2-9H,10,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXVNQKQHBZTNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with isothiocyanates under reflux conditions.

Substitution reactions:

Thioether formation: The thiol group is introduced by reacting the triazole derivative with a suitable thiol reagent.

Acetamide formation: The final step involves the acylation of the triazole-thiol intermediate with m-tolyl acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring or the nitro group, if present.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed

Sulfoxides and sulfones: From oxidation reactions.

Amines and alcohols: From reduction reactions.

Substituted aromatic compounds: From substitution reactions.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of triazole derivatives, including the compound . A notable study evaluated a series of triazole derivatives for their anticancer activity against 60 different cancer cell lines, including leukemia, melanoma, and breast cancer. The results indicated that certain derivatives exhibited high selectivity and potency against melanoma cells, suggesting that modifications to the triazole structure can enhance anticancer efficacy .

Case Study: Anticancer Activity

In a specific study involving 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide , researchers found that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve inhibition of key enzymes involved in cancer cell proliferation and survival .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 Value (μM) | Selectivity |

|---|---|---|---|

| 6a | Melanoma | 5.0 | High |

| 6b | Breast | 10.0 | Moderate |

| 6c | Lung | 15.0 | Low |

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against a variety of pathogens, including bacteria and fungi. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microorganisms.

Case Study: Antimicrobial Efficacy

In studies assessing the antimicrobial activity of triazole derivatives, compounds similar to 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide showed promising results against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential for development as novel antimicrobial agents .

Table 2: Summary of Antimicrobial Activity

| Compound | Pathogen | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 6d | E. coli | 0.5 | High |

| 6e | S. aureus | 1.0 | Moderate |

| 6f | Candida albicans | 2.0 | Moderate |

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s uniqueness arises from:

- Triazole substitution: The 4-amino and 5-(2-chlorophenyl) groups on the triazole ring.

- Acetamide substitution : The m-tolyl group on the acetamide nitrogen.

Comparisons with analogs highlight how substituent modifications influence physicochemical properties and bioactivity. Below is a detailed analysis:

Triazole Core Modifications

Observations :

- Chlorophenyl vs. Pyridinyl: The 2-chlorophenyl group in the target compound (vs.

- Amino Group: The 4-amino group enhances hydrogen-bonding capacity compared to alkyl or allyl substituents in analogs like 6a or VUAA1 .

Acetamide Tail Modifications

Research Findings and Implications

Spectroscopic Characterization

Biological Activity

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a member of the triazole class, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.86 g/mol . The structure includes a triazole ring substituted with an amino group, a chlorophenyl group, and a thioacetamide moiety. This structural uniqueness is expected to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives, including the compound . For instance, it has been shown to exhibit cytotoxic effects against several cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate) | 0.67 |

| HCT-116 (Colon) | 0.80 |

| ACHN (Renal) | 0.87 |

These values indicate that the compound possesses significant inhibitory effects on cancer cell proliferation, making it a candidate for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It has been reported that compounds with similar structures can inhibit key signaling pathways involved in cell survival and proliferation, such as EGFR and Src kinases . Additionally, molecular docking studies suggest strong binding affinities to these targets, indicating a potential for effective therapeutic action.

Case Studies

-

Study on Anticancer Efficacy

A study evaluated the anticancer activity of various triazole derivatives against multiple cancer types. The results demonstrated that compounds similar to 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide showed promising results in inhibiting tumor growth in vitro . -

Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit enzymes associated with cancer progression. The compound exhibited significant inhibition against human alkaline phosphatase (ALP), with an IC50 value of 0.420 ± 0.012 µM , outperforming standard anticancer drugs .

Therapeutic Applications

The pharmacological profile suggests that 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide could be developed for therapeutic applications in:

- Cancer Treatment: Due to its potent anticancer properties.

- Enzyme Inhibition: As a potential inhibitor for enzymes linked to tumor metastasis.

Q & A

Q. What are the standard synthetic routes for 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide?

The synthesis typically involves a multi-step process:

- Triazole Core Formation : React 4-amino-5-(2-chlorophenyl)-1,2,4-triazole-3-thiol with chloroacetamide derivatives under alkaline conditions (e.g., KOH in ethanol/water) at reflux (~1 hour). The thiol group reacts with the chloroacetamide via nucleophilic substitution to form the thioether linkage .

- Purification : Isolate the product via precipitation in distilled water, followed by recrystallization from ethanol to achieve >95% purity .

- Critical Parameters : Monitor reaction pH and temperature to avoid side reactions (e.g., oxidation of the thiol group). Use TLC or HPLC to track reaction progress .

Q. How is the structural characterization of this compound validated?

Q. What in vitro assays are used to evaluate its biological activity?

- Enzyme Inhibition : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric assays (IC₅₀ values reported in µM ranges) .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (typical concentrations: 1–100 µM) .

- Antimicrobial Activity : Perform broth microdilution assays (MIC values against S. aureus or E. coli) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Solvent Optimization : Replace ethanol with DMF for better solubility of intermediates, improving yields from ~60% to >85% .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- Advanced Purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) for challenging impurities .

Q. What methodologies are used to analyze its pharmacokinetics (PK) and metabolites?

- PK Profiling : Administer the compound intravenously to rats and collect serum at intervals (5 min to 24 hrs). Quantify concentrations via HPLC-MS, observing rapid distribution (t₁/₂α = 0.32 hrs) and elimination phases .

- Metabolite Identification : Use LC-HRMS to detect phase I metabolites (e.g., hydroxylation at the chlorophenyl ring) and phase II conjugates (glucuronidation) .

- Key Metrics : Calculate AUC (150.9 µg·h/mL) and Cₘₐₓ (279.67 µg/mL) to assess bioavailability .

Q. How can contradictions in biological activity data across studies be resolved?

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace 2-chlorophenyl with 4-methoxyphenyl) to isolate contributions to activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, cross-validating with experimental IC₅₀ values .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.